molecular formula C31H38O3 B8552267 Dodecanoic acid, 12-(triphenylmethoxy)- CAS No. 166047-82-1

Dodecanoic acid, 12-(triphenylmethoxy)-

Cat. No. B8552267
CAS RN: 166047-82-1
M. Wt: 458.6 g/mol
InChI Key: YSGUXFHWOYQRNP-UHFFFAOYSA-N
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Description

Dodecanoic acid, 12-(triphenylmethoxy)- is a useful research compound. Its molecular formula is C31H38O3 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
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properties

CAS RN

166047-82-1

Product Name

Dodecanoic acid, 12-(triphenylmethoxy)-

Molecular Formula

C31H38O3

Molecular Weight

458.6 g/mol

IUPAC Name

12-trityloxydodecanoic acid

InChI

InChI=1S/C31H38O3/c32-30(33)25-17-6-4-2-1-3-5-7-18-26-34-31(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,1-7,17-18,25-26H2,(H,32,33)

InChI Key

YSGUXFHWOYQRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrolysis of the methyl ester of 15a, 15b, and 15c was carried out under basic conditions, followed by an acidic work up, during which the pH was maintained above 4 to prevent trityl deprotection. After recrystallization for solid product or flash chromatography for oil products, 6-trityloxyhexanoic acid 16a, 9-trityloxynonanoic acid 16b and 12-trityloxydodecanoic acid 16c were isolated, providing aliphatic side-chains that were ready to be coupled to 12 and 13.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
15a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
15c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis and purification procedures of 16b were followed. Aqueous 0.5 M NaOH (4.6 mL, 2.3 mmol), 15c (548 mg, 1.2 mmol), and THF (9.3 mL) were used and the reaction duration was shortened to 2 days. After purification, 463 mg (87%) of 16c was obtained as a colorless oil. 1H-NMR (400 MHz, CDCl3, δH ppm): 7.43 (6H, m, p-Ar), 7.28 (6H, m, m-Ar), 7.21 (3H, m, o-Ar), 3.02 (2H, t, 3JH—H=6.7 Hz, HO—CH2), 2.34 (2H, t, 3JH—H=7.5 Hz, CH2CO2), 1.55-1.67 (4H, m, 2CH2), 1.19-1.39 (14H, m, 7CH2). 13C-NMR (100 MHz, CDCl3, δH ppm): 180.02, 144.53, 128.69, 127.64, 126.75, 86.25, 63.66, 34.02, 30.04, 29.52, 29.50, 29.48, 29.39, 29.22, 29.05, 26.25, 24.66. HRMS (EI): m/z calcd 458.2821 (C31H38O3), found 458.2814 [M]+.
Name
16b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
15c
Quantity
548 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

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